Fmoc-L-Phg(4-Cl)-OH CAS number and properties
Fmoc-L-Phg(4-Cl)-OH CAS number and properties
The following technical guide details the properties, handling, and synthetic integration of Fmoc-L-Phg(4-Cl)-OH , a specialized non-canonical amino acid.
Structural Integrity, Synthetic Protocols, and Racemization Control[1][2]
Executive Summary
Fmoc-L-Phg(4-Cl)-OH (N-α-Fmoc-4-chloro-L-phenylglycine) is a rigid, non-proteinogenic amino acid derivative used in medicinal chemistry to modulate peptide potency and selectivity.[1][] Unlike its phenylalanine analog (Fmoc-Phe(4-Cl)-OH), the phenyl ring in this compound is attached directly to the
However, this structural advantage comes with a significant synthetic penalty: extreme susceptibility to racemization . The electron-withdrawing 4-chloro substituent increases the acidity of the benzylic
Chemical Identity & Physicochemical Properties
Note: Researchers frequently confuse this compound with Fmoc-4-chloro-L-phenylalanine.[1][] Verify the CAS and structure before synthesis.
| Property | Specification |
| Chemical Name | N- |
| CAS Number | 1260590-28-0 (L-isomer) [1] |
| Molecular Formula | |
| Molecular Weight | 407.85 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP.[1][] Sparingly soluble in DCM. |
| Chiral Purity | |
| Storage | +2°C to +8°C, Desiccated.[] Protect from light.[] |
Structure Description:
The compound features an Fmoc-protected primary amine and a free carboxylic acid.[] The side chain is a 4-chlorophenyl group directly bonded to the
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SMILES: Clc1ccc(cc1)OCC2c3ccccc3-c4ccccc24)C(=O)O
Critical Application Notes: The Racemization Challenge
The integration of Fmoc-L-Phg(4-Cl)-OH into peptides presents a unique challenge compared to standard amino acids.[1][]
3.1 Mechanism of Instability
Phenylglycine derivatives possess a benzylic
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Resonance Stabilization: The resulting carbanion is stabilized by the adjacent phenyl ring.
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Inductive Effect: The 4-Chloro substituent is electron-withdrawing (
), further pulling electron density from the -carbon and lowering the pKa of the -proton.[1][]
Consequently, standard bases used in SPPS (e.g., DIPEA, Piperidine) can abstract this proton during activation or deprotection steps, leading to rapid epimerization (L
3.2 Visualization: Racemization Pathway
The following diagram illustrates the base-catalyzed mechanism that must be prevented.[]
Figure 1: Base-catalyzed racemization mechanism of Fmoc-L-Phg(4-Cl)-OH.[1][]
Validated Experimental Protocols
To ensure high chiral purity, the following protocols replace standard SPPS methods.
4.1 Resin Loading (First Residue)
Avoid standard esterification (e.g., DMAP catalyzed) if Phg(4-Cl) is the C-terminal residue.[1][]
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Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1][]
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Method:
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Dissolve Fmoc-L-Phg(4-Cl)-OH (1.2 eq) in dry DCM.
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Add DIPEA (3.0 eq) only if strictly necessary and keep reaction time short (< 45 min). Better: Use Sym-Collidine (2.5 eq) as a weaker, sterically hindered base.[]
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Add to resin and shake for 45 minutes.
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Quench unreacted sites with MeOH/DIPEA (9:1) for 15 min.
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4.2 Peptide Elongation (Coupling Step)
Never use HATU/HBTU with DIPEA for this residue. The high pH ensures epimerization.
Protocol: Neutral pH Activation
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Reagents:
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) or EDC .
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Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1][]
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NO BASE (DIPEA/NMM) should be added.
-
-
Procedure:
-
Dissolve Fmoc-L-Phg(4-Cl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.[1][]
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Add DIC (3.0 eq).
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Pre-activate for exactly 2 minutes (color change to yellow/orange may occur).
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Add mixture to the resin-bound amine.[]
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Coupling time: 60 minutes at Room Temperature.
-
-
Validation: Monitor coupling efficiency via Kaiser Test. If incomplete, re-couple using the same base-free conditions.
4.3 Deprotection
Standard 20% Piperidine/DMF is acceptable for removing the Fmoc group from the Phg(4-Cl) residue.[] However, if Phg(4-Cl) is at the C-terminus (anchored), prolonged exposure to piperidine during subsequent cycles can cause diketopiperazine formation or slow racemization.[1][]
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Optimization: Use 20% Piperidine + 0.1M HOBt to suppress base-catalyzed side reactions [2].
Optimized Workflow Diagram
This workflow minimizes exposure to basic conditions during the critical activation phase.
Figure 2: Optimized base-free coupling protocol for Fmoc-L-Phg(4-Cl)-OH.
References
-
WuXi TIDES . Amino Acid & Nucleotide Products Catalog. Accessed 2025.[][3][4][5] Link (Search: 1260590-28-0)[1][][6]
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Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325-2329.[] Link[1]
-
Bachem . Peptide Synthesis Guide: Racemization Control. Link
-
Luxembourg Bio Technologies . Oxyma Pure: A Safer and More Efficient Coupling Additive. Link
Sources
- 1. 175453-08-4|Fmoc-Phe(4-Cl)-OH|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (s)-n-Fmoc-4-chlorophenylalanine | C24H20ClNO4 | CID 2734471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amidite, Amino Acid & Nucleotide Products | WuXi TIDES [tides.wuxiapptec.com]
